molecular formula C8H12Cl2O B596276 3-Chloro-3-cyclopentylpropionyl chloride CAS No. 1253790-56-5

3-Chloro-3-cyclopentylpropionyl chloride

Cat. No.: B596276
CAS No.: 1253790-56-5
M. Wt: 195.083
InChI Key: YACGLVWJVFOXAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-cyclopentylpropionyl chloride typically involves the reaction of 3-cyclopentylpropionic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction is as follows:

C8H14O2+SOCl2C8H12Cl2O+SO2+HCl\text{C8H14O2} + \text{SOCl2} \rightarrow \text{C8H12Cl2O} + \text{SO2} + \text{HCl} C8H14O2+SOCl2→C8H12Cl2O+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosphorus trichloride (PCl3) or phosgene (COCl2) as chlorinating agents can also be employed to achieve higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-3-cyclopentylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of complex organic molecules, where it introduces the cyclopentylpropionyl group into the target compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a chloroacetyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional requirements .

Properties

IUPAC Name

3-chloro-3-cyclopentylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACGLVWJVFOXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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